

Confirmation of α -D-Sorbopyranose Anomeric Configuration: A Comparative Guide

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Compound of Interest

Compound Name: *alpha-D-sorbopyranose*

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This guide provides a comparative analysis of experimental techniques used to confirm the anomeric configuration of monosaccharides, with a specific focus on α -D-sorbopyranose. The determination of the stereochemistry at the anomeric center is crucial for understanding the structure-activity relationships of carbohydrates in biological systems and for the development of carbohydrate-based therapeutics. This document outlines the key experimental data and methodologies that definitively establish the α -configuration of D-sorbopyranose.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key experimental data from various analytical techniques used to confirm the anomeric configuration of α -D-sorbopyranose and its derivatives.

Technique	Key Parameter	Observed Value for α -anomer	Alternative (β -anomer) Value	Reference/Notes
X-ray Crystallography	3D Molecular Structure	The hydroxyl group at the anomeric carbon (C2) is in an axial position relative to the pyranose ring.	The hydroxyl group at the anomeric carbon (C2) would be in an equatorial position.	Crystal structure of α -D,L-Sorbose confirms the α -anomeric configuration for the D-enantiomer.[1] A derivative, 1-deoxy-1-(N-methylphenylamino)-D-sorbose, also crystallizes in the α -pyranose form. [2]
^{13}C NMR Spectroscopy	Anomeric Carbon (C2) Chemical Shift (δ)	~ 90.7 ppm (for a derivative)	Typically shifted downfield by 3-5 ppm compared to the α -anomer.	Data for 1-deoxy-1-(N-methylphenylamino)- α -D-sorbopyranose. [2] In general, the anomeric carbon of α -anomers is found at a higher field (lower ppm) than the corresponding β -anomer.[3]

¹ H NMR Spectroscopy	Anomeric Proton Chemical Shift (δ)	Expected to be downfield compared to other ring protons.	Protons of α-glycosides typically resonate 0.3-0.5 ppm downfield from those of the corresponding β-glycosides.[4]	Specific high-resolution ¹ H NMR data for α-D-sorbopyranose is not readily available in the searched literature, but general principles apply. Data for α-L-sorbopyranose can be used as a reference.[5]
Chiroptical Methods (e.g., Circular Dichroism)	Sign and Magnitude of Cotton Effect	Dependent on the specific chromophore and its spatial relationship to the chiral centers.	Would show a distinct, often opposite, Cotton effect compared to the α-anomer.	While a powerful technique for stereochemical analysis, specific CD data for α-D-sorbopyranose was not found in the performed search.

Experimental Protocols

X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of α-D-sorbopyranose in a crystalline state, providing unambiguous proof of its anomeric configuration.

Methodology:

- **Crystal Growth:** Single crystals of α-D,L-sorbose are grown from a supersaturated aqueous solution by slow evaporation.

- **Data Collection:** A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity.
- **Structure Solution and Refinement:** The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule, including the stereochemistry at the anomeric center.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

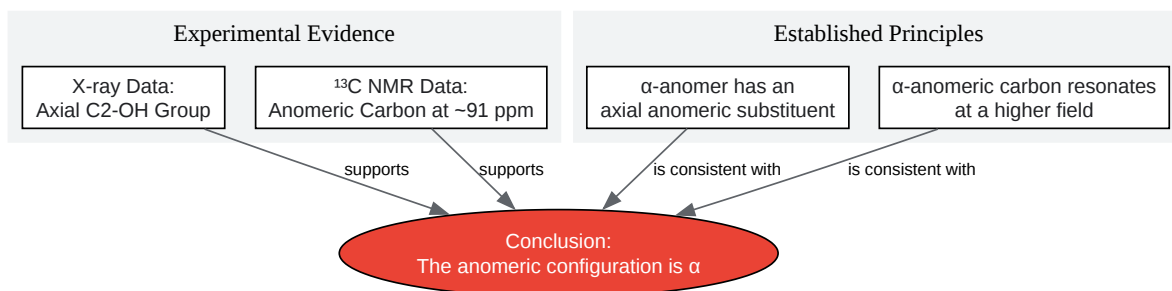
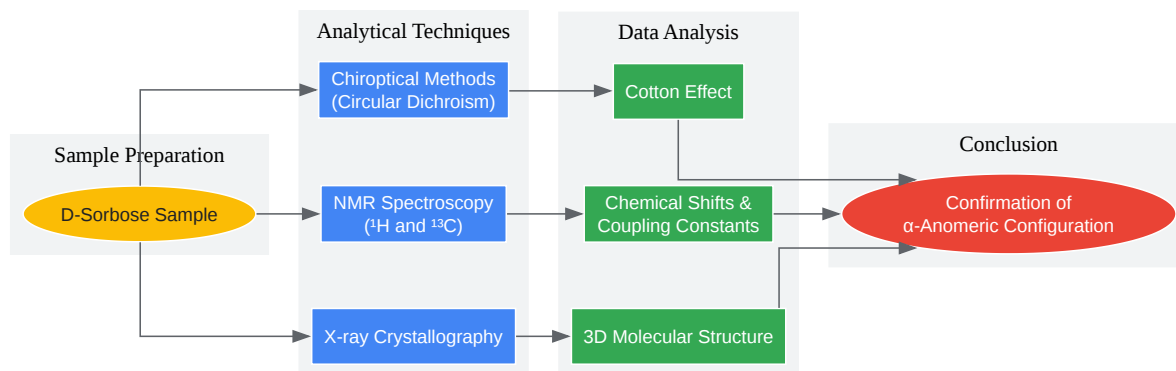
Objective: To probe the chemical environment of the nuclei within the molecule to differentiate between the α and β anomers in solution.

Methodology for ^{13}C NMR:

- **Sample Preparation:** A sample of the sorbopyranose derivative is dissolved in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).
- **Data Acquisition:** A ^{13}C NMR spectrum is acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain a proton-decoupled spectrum, where each unique carbon atom appears as a single peak.
- **Spectral Analysis:** The chemical shift of the anomeric carbon (C2 for a ketopyranose like sorbopyranose) is identified. For pyranoses, the α -anomer generally exhibits an anomeric carbon signal at a higher field (lower ppm value) compared to the β -anomer.^[3] In a study of a 1-deoxy-1-(N-methylphenylamino)-D-sorbose, the crystalline form was confirmed to be the α -pyranose by solid-state ^{13}C NMR.^[2]

Mandatory Visualizations

Experimental Workflow for Anomeric Configuration Determination



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